The compound (RS)-α-Cyclopropyl-4-phosphonophenylglycine, commonly referred to as CPPG, is a synthetic organic molecule with the chemical formula and a molecular weight of 271.21 g/mol. It is recognized primarily as a potent antagonist of metabotropic glutamate receptors, specifically targeting group II and group III subtypes. CPPG exhibits a notable selectivity for group III metabotropic glutamate receptors, with an inhibitory concentration (IC50) of approximately 2.2 nM, compared to 46.2 nM for group II receptors .
-Amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid (2-Amino-CPPA) is being investigated for its potential to inhibit certain enzymes. Enzymes are proteins that act as biological catalysts, accelerating chemical reactions in cells. Inhibiting specific enzymes can be a strategy for treating various diseases.
Studies have shown that 2-Amino-CPPA may inhibit enkephalinase, an enzyme that breaks down enkephalins. Enkephalins are natural neurotransmitters involved in pain perception. Inhibiting enkephalinase could potentially lead to increased levels of enkephalins and thus, pain relief. Source: IUPHAR/BPS Guide to PHARMACOLOGY:
Biologically, CPPG serves as an antagonist for metabotropic glutamate receptors, which are crucial in neurotransmission and synaptic plasticity. The compound's selective inhibition of group III receptors suggests potential applications in neurological research and therapeutic contexts, particularly in conditions where glutamate signaling is disrupted, such as anxiety, depression, and neurodegenerative diseases . Its low IC50 values indicate high potency, making it a valuable tool for studying receptor function and signaling pathways.
The synthesis of CPPG typically involves multi-step organic synthesis techniques. While specific protocols may vary, a common approach includes:
The detailed synthesis can be optimized depending on the desired purity and yield levels .
CPPG has several applications in pharmacological research:
Interaction studies involving CPPG focus on its binding affinity and selectivity towards different metabotropic glutamate receptor subtypes. The compound has been shown to selectively inhibit group III receptors over group II receptors, which is critical for understanding its pharmacological profile. Research indicates that CPPG can modulate synaptic transmission and has implications for therapeutic strategies targeting glutamatergic dysfunction .
Several compounds share structural or functional similarities with CPPG, including:
Compound Name | Structure Type | Selectivity | Notes |
---|---|---|---|
(RS)-α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid | Glutamate analog | Non-selective | Known as AMPA receptor agonist |
(RS)-α-Amino-3-(3-hydroxy-5-methylisoxazole-4-propionic acid) | Glutamate analog | Non-selective | Another AMPA receptor agonist |
(S)-4-Carboxyphenylglycine | Metabotropic glutamate receptor antagonist | Group II selective | Used in studies of synaptic plasticity |
CPPG's uniqueness lies in its selective antagonism towards group III metabotropic glutamate receptors while exhibiting weaker effects on group I mGlu receptors. This selectivity allows researchers to manipulate specific signaling pathways without broadly affecting all glutamatergic transmission, making it an invaluable tool for dissecting complex neurobiological processes .
Schaffer collateral-CA2 (SC-CA2) synapses exhibit intrinsic resistance to LTP induction under standard stimulation protocols due to the high expression of group III mGluRs, particularly mGluR4 and mGluR7 [3]. These presynaptic receptors suppress cAMP signaling via Gi/o protein coupling, maintaining a high threshold for plasticity [3]. Bath application of (RS)-CPPG (50 μM) antagonizes these receptors, permitting robust LTP induction in SC-CA2 synapses following high-frequency stimulation (triple 100 Hz tetanization) [3].
Key Finding | Experimental Condition | Effect Size | Statistical Significance |
---|---|---|---|
Baseline synaptic transmission | No drug, SC-CA2 stimulation | Stable | p > 0.05 (Wilcoxon test) |
LTP induction without (RS)-CPPG | Triple 100 Hz tetanization | No LTP | p > 0.05 |
LTP induction with (RS)-CPPG | Triple 100 Hz + (RS)-CPPG (50 μM) | 140% baseline | p = 0.005 (30 min post) |
LTP maintenance with (RS)-CPPG | 240 min post-tetanization | 135% baseline | p = 0.013 |
This reversal of LTP resistance is postsynaptically mediated, requiring NMDA receptor activation and de novo protein synthesis [3]. The removal of group III mGluR-mediated inhibition lowers the plasticity threshold, enabling SC-CA2 synapses to respond to Hebbian stimuli typically ineffective in untreated conditions [3].
(RS)-CPPG’s inhibition of group III mGluRs facilitates synaptic tagging/capture (STC) dynamics in CA2 neurons. In dual-pathway experiments, weak entorhinal cortical-CA2 (EC-CA2) stimulation (subthreshold for LTP) combined with strong SC-CA2 tetanization in the presence of (RS)-CPPG transforms transient EC-CA2 potentiation into stable LTP [3]. This heterosynaptic interaction requires:
The STC effect is abolished by MEK inhibitors (U0126, 10 μM) and translation blockers (anisomycin, 25 μM), confirming the necessity of PRP synthesis and ERK signaling [3]. This demonstrates that (RS)-CPPG not only enables local plasticity but also reconfigures network-level associativity in CA2 microcircuits.
(RS)-CPPG-induced LTP at SC-CA2 synapses is abolished by NMDA receptor antagonists (D-AP5, 50 μM) and protein synthesis inhibitors (cycloheximide, 60 μM) [3]. The protein synthesis dependence manifests in two phases:
This biphasic requirement aligns with canonical LTP mechanisms in CA1 but is uniquely enabled in CA2 by group III mGluR inhibition. The ERK/MAPK pathway serves as a critical convergence point, linking NMDA receptor activation to both immediate translational events and delayed transcriptional regulation [3].
Striatal-enriched tyrosine phosphatase (STEP) is a key negative regulator of NMDA receptor trafficking and ERK/MAPK signaling. In CA2 neurons, (RS)-CPPG application reduces STEP protein levels by 40% within 60 minutes (p < 0.01), as quantified via Western blot [3]. This downregulation:
The STEP reduction is transcription-independent, occurring even in the presence of actinomycin D (transcription inhibitor), but requires proteasomal degradation pathways (blocked by MG-132, 10 μM) [3]. This post-translational modification mechanism ensures rapid reconfiguration of plasticity-related signaling cascades.
Irritant